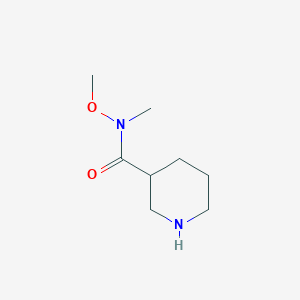![molecular formula C7H12O3 B13497574 {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B13497574.png)
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2,6-Dioxabicyclo[321]octan-1-yl}methanol is a bicyclic acetal compound with a unique structure that includes two oxygen atoms in a bicyclic ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol typically involves the reaction of aldehydes with methyl vinyl ketone. This process can be carried out in two steps, starting with the formation of an intermediate compound, followed by a cyclization reaction to form the bicyclic acetal structure . Another method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
作用机制
The mechanism of action of {2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific chemical reactions, such as ring-opening polymerization, which can lead to the formation of polymers with unique properties . Additionally, the presence of oxygen atoms in the ring system can facilitate interactions with other molecules, enhancing its reactivity and functionality.
相似化合物的比较
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
8-Azabicyclo[3.2.1]octane: This compound contains a nitrogen atom in the bicyclic ring, which alters its chemical properties and reactivity.
Uniqueness
{2,6-Dioxabicyclo[3.2.1]octan-1-yl}methanol is unique due to its specific arrangement of oxygen atoms in the bicyclic ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC 名称 |
2,6-dioxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C7H12O3/c8-4-7-3-6(9-5-7)1-2-10-7/h6,8H,1-5H2 |
InChI 键 |
YVLHPTLEOXZMJY-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(CC1OC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[5-Bromo-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13497509.png)



![3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)



![(3E)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride](/img/structure/B13497564.png)
![Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride](/img/structure/B13497566.png)
![5-[[2-Amino-1-(2-phenylethyl)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497570.png)
